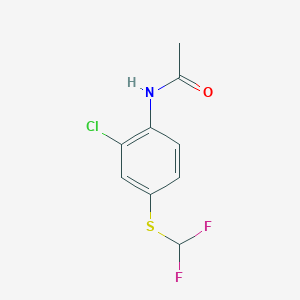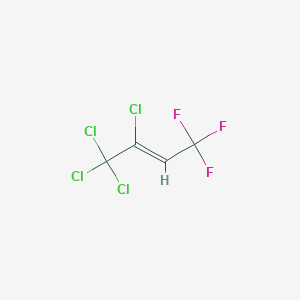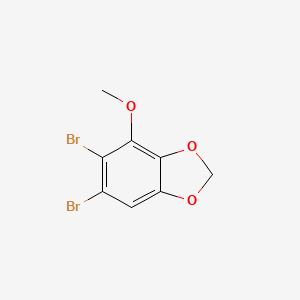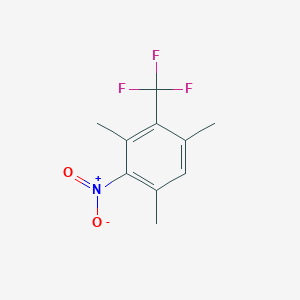
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene (TTFNB) is an organofluorine compound that has been used in various scientific and industrial applications. It is a colorless, crystalline solid with a boiling point of 173.3 °C and a melting point of 35.3 °C. TTFNB is a nitrobenzene derivative and is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used as a dye in photographic materials, as an additive in lubricants, and as a corrosion inhibitor in metalworking fluids.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene involves the nitration of 2,4,6-Trimethyl-3-(trifluoromethyl)aniline followed by oxidation of the resulting nitroaniline.
Starting Materials
2,4,6-Trimethyl-3-(trifluoromethyl)aniline, Nitric acid, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrogen peroxide
Reaction
Step 1: Dissolve 2,4,6-Trimethyl-3-(trifluoromethyl)aniline in concentrated sulfuric acid., Step 2: Add a solution of sodium nitrite in water dropwise to the above mixture at 0-5°C to form diazonium salt., Step 3: Add a solution of nitric acid in water dropwise to the above mixture at 0-5°C to form 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene., Step 4: Isolate the product by filtration and wash with water., Step 5: Dissolve the product in sodium hydroxide solution and add hydrogen peroxide to oxidize the nitro group to a nitroso group., Step 6: Acidify the mixture with hydrochloric acid to obtain 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene.
Mechanism Of Action
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is an electron-rich molecule and acts as a Lewis base when reacting with other molecules. It is capable of forming complexes with Lewis acids, such as boron trifluoride, and can act as a nucleophile in nucleophilic substitution reactions.
Biochemical And Physiological Effects
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic, and it is not known to have any adverse effects on the environment.
Advantages And Limitations For Lab Experiments
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also stable and can be stored for extended periods of time. The main limitation of 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene is that it is not very soluble in water, so it must be used in organic solvents.
Future Directions
In the future, 2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene could be used in the synthesis of more complex organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It could also be used as a catalyst in the synthesis of polymers and as an additive in lubricants and metalworking fluids. Additionally, it could be used in the study of the mechanisms of organic reactions and in the preparation of dyes and pigments. Furthermore, it could be used in the synthesis of other fluorinated compounds.
Scientific Research Applications
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications, including the synthesis of polymers, the preparation of dyes and pigments, and the study of the mechanisms of organic reactions. It has also been used as a catalyst in the synthesis of polymers, such as polyvinyl chloride, polyacrylonitrile, and polyvinyl alcohol. In addition, it has been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals, and in the preparation of organic compounds.
properties
IUPAC Name |
1,3,5-trimethyl-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-5-4-6(2)9(14(15)16)7(3)8(5)10(11,12)13/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQDIQXODCEXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-3-(trifluoromethyl)nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

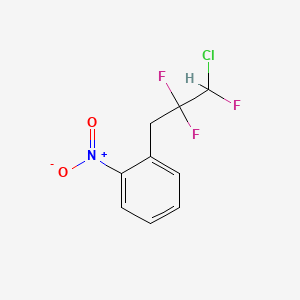
![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
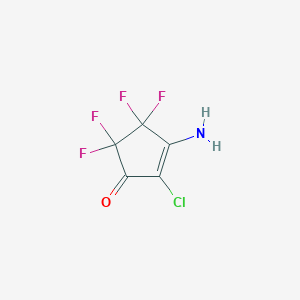
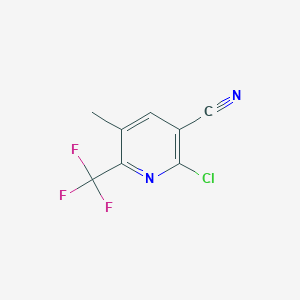
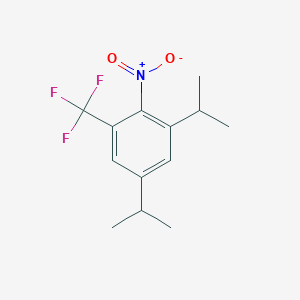
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)

